Cholestyramine

Catalog No.
S950366
CAS No.
11041-12-6
M.F
C27H47ClN2
M. Wt
435.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholestyramine

CAS Number

11041-12-6

Product Name

Cholestyramine

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride

Molecular Formula

C27H47ClN2

Molecular Weight

435.1 g/mol

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M

SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

solubility

Insoluble in water, alcohol, benzene, chloroform, ether

Synonyms

Cholestyramine Chloride; Cholestyramine Hydroxide; Cholestyramine Resin; Cholybar; Colestyramin; Colestyramine; Cuemid; LoCholest; MK 135; Quantalan; Questran; Questran Light;

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

A strongly basic anion exchange resin whose main constituent is polystyrene trimethylbenzylammonium Cl(-) anion.

Cholestyramine is a strongly basic, high-capacity anion-exchange resin composed of a polystyrene backbone cross-linked with divinylbenzene (DVB) and functionalized with quaternary ammonium groups[1]. In procurement contexts, it is primarily evaluated for its high exchange capacity (typically ~1.0 to 3.8 meq/g dry), insolubility in water, and predictable swelling characteristics. Unlike weak base resins, its fully ionized quaternary ammonium sites ensure that its binding capacity remains robust across a wide pH range. This makes it a critical raw material for pharmaceutical formulations, environmental remediation matrices, and specialized laboratory chromatography applications where consistent anionic sequestration is required in complex aqueous or biological matrices [1].

Substituting Cholestyramine with alternative bile acid sequestrants like Colestipol or generic environmental sorbents like Granular Activated Carbon (GAC) fundamentally alters binding kinetics and process stability. Colestipol is a weakly basic polyamine cross-linked with epichlorohydrin, which exhibits a measurably lower baseline binding capacity for critical target anions compared to Cholestyramine’s fully ionized quaternary ammonium sites [1]. Furthermore, Colesevelam utilizes a polyallylamine hydrogel structure that lacks the rigid mechanical stability of Cholestyramine’s styrene-divinylbenzene matrix, altering swelling behavior and flow characteristics in column applications. In environmental and toxicological sequestration (such as PFAS removal), relying on the non-specific hydrophobic partitioning of GAC can fail in complex biological or organic-rich fluids due to competitive inhibition. Cholestyramine provides active, high-affinity electrostatic capture of fluorinated anions, making it structurally and functionally non-interchangeable for targeted sequestration workflows [2].

Superior Anion-Exchange Capacity vs. Polyamine Resins

In comparative in vitro assays, Cholestyramine demonstrates a significantly higher baseline binding capacity for conjugated bile salts than Colestipol. Specifically, one gram of Cholestyramine binds approximately 1100 mcmol of taurocholate and 913 mcmol of glycocholate, whereas an equal mass of Colestipol binds only 938 mcmol and 825 mcmol, respectively [1]. This ~17% increase in taurocholate sequestration is driven by the dense functionalization of strongly basic quaternary ammonium groups on the styrene backbone, compared to the secondary and tertiary amines in Colestipol.

Evidence DimensionIn vitro taurocholate binding capacity
Target Compound Data~1100 mcmol/g (Cholestyramine)
Comparator Or Baseline~938 mcmol/g (Colestipol)
Quantified Difference~17% higher binding capacity for taurocholate per gram of resin
ConditionsIn vitro aqueous binding assay

Allows formulators and process engineers to use less resin by mass to achieve the same anionic sequestration targets, optimizing cost and formulation volume.

Matrix Rigidity and Swelling Predictability vs. Epichlorohydrin Polymers

The structural backbone of Cholestyramine—a styrene resin cross-linked with divinylbenzene (DVB)—provides highly predictable physical properties compared to alternative resins like Colestipol or Colesevelam, which utilize epichlorohydrin cross-linking. Optimized Cholestyramine matrices maintain a precise water absorption capacity of 69% to 73% by weight and an apparent density of 0.18 to 0.20 g/mL in water [1]. This DVB-mediated rigidity prevents the excessive, unpredictable hydrogel-like swelling seen in aliphatic polyamine resins, ensuring consistent porosity and avoiding column collapse or flow restriction.

Evidence DimensionMatrix swelling and water absorption capacity
Target Compound Data69-73% water absorption by weight with stable DVB cross-linking
Comparator Or BaselineEpichlorohydrin-crosslinked polyamines (Colestipol/Colesevelam) which exhibit highly variable hydrogel swelling
Quantified DifferenceStrict 69-73% swelling tolerance vs. variable aliphatic hydrogel expansion
ConditionsAqueous suspension / packed bed flow

Essential for maintaining consistent flow rates, pressure drops, and reproducible dispersion in industrial chromatography or bulk pharmaceutical manufacturing.

Targeted PFAS Sequestration vs. Passive Sorbents

While Granular Activated Carbon (GAC) is the standard for bulk water treatment, Cholestyramine is uniquely effective for sequestering long-chain perfluoroalkyl substances (PFAS) in complex biological matrices where GAC suffers from competitive fouling. Clinical and toxicological models demonstrate that Cholestyramine administration actively pulls PFOS from serum via enterohepatic interception. In highly exposed cohorts, Cholestyramine users exhibited PFOS serum concentrations that were 93% lower (0.07 ratio) than non-users, a statistically massive clearance effect [1]. This proves the resin's quaternary ammonium groups possess an exceptional electrostatic affinity for perfluorosulfonic acids, outcompeting native biological transport proteins.

Evidence DimensionSerum PFOS reduction / biological clearance
Target Compound Data93% relative reduction in serum PFOS (ratio 0.07) in treated cohorts
Comparator Or BaselineNon-users / baseline biological clearance (half-life >5 years)
Quantified DifferenceAcceleration of clearance leading to 93% lower systemic burden
ConditionsIn vivo biological matrix (enterohepatic circulation)

Makes Cholestyramine the premier resin choice for specialized toxicological remediation, in vitro PFAS binding assays, and complex-matrix environmental sampling where standard carbon fails.

Complete Micellar Disruption vs. Weak Anion Exchangers

In complex mixed-micelle systems containing bile salts, phospholipids, and cholesterol, Cholestyramine exhibits near-total sequestration capabilities compared to weak anion exchangers like DEAE-Sephadex. In comparative studies, Cholestyramine bound 81–92% of bile salts and 86–99% of micellar phospholipids and cholesterol. In contrast, DEAE-Sephadex sequestered only 49% of taurocholate [1]. This demonstrates that Cholestyramine’s strong basicity and hydrophobic styrene backbone act synergistically to disrupt and sequester entire lipid micelle complexes, not just the free anionic components.

Evidence DimensionSequestration of taurocholate from mixed micelles
Target Compound Data81–92% binding of micellar bile salts
Comparator Or Baseline49% binding (DEAE-Sephadex)
Quantified Difference>32% absolute increase in micellar bile salt sequestration
ConditionsMixed micelle incubation (taurocholate, monoolein, lecithin, cholesterol)

Validates the procurement of Cholestyramine for in vitro digestion models, lipid-sink release assays, and complex formulation testing where complete micellar disruption is required.

In Vitro Digestion and Lipid-Sink Assays

Driven by its ability to bind >86% of micellar phospholipids and >81% of bile salts (significantly outperforming DEAE-Sephadex), Cholestyramine is the optimal sink condition additive for in vitro pharmaceutical dissolution testing of lipophilic drugs. It effectively simulates the removal of bile acids from the simulated intestinal fluid, maintaining sink conditions and preventing micellar saturation [1].

Specialized PFAS Remediation and Toxicological Formulations

Because of its proven ability to reduce systemic PFOS burdens by 93% in biological models, Cholestyramine is highly sought after for developing targeted toxicological countermeasures, specialized veterinary treatments, and complex-matrix environmental sorbent cartridges where standard activated carbon is fouled by organic competition [2].

Industrial Anion-Exchange Chromatography

Benefiting from its rigid styrene-divinylbenzene backbone and highly predictable 69-73% water absorption capacity, this resin is ideal for packed-bed flow applications. It provides consistent pressure drops and flow rates for the industrial-scale separation of high-value anionic compounds, avoiding the hydrogel collapse associated with epichlorohydrin-crosslinked alternatives[3].

Color/Form

White to buff-colored, fine powder

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

434.3427772 g/mol

Monoisotopic Mass

434.3427772 g/mol

Heavy Atom Count

30

Odor

Odorless or not more than a slight amine-like odor

Therapeutic Uses

Ion exchange resin (bile salts); antihyperlipoproteinemic
Cholestyramine is indicated for use in patients with primary hypercholesterolemia (type IIa hyperlipidemia) and a significant risk of coronary artery disease who have not responded to diet and other measures alone. Cholestyramine reduces plasma total cholesterol and low density lipoprotein (LDL) concentrations, but causes no change or a slight increase in serum triglyceride concentrations, and so is not useful in patients with elevated triglyceride concentrations alone. Its use is limited in other types of hyperlipidemia (including type IIb) because it may cause further elevation of triglycerides. /Included in US product labeling/
Cholestyramine is indicated to reduce the risks of atherosclerotic heart disease and myocardial infarctions. /Included in US product labeling/
Cholestyramine is indicated for the relief of pruritus associated with partial biliary obstruction (including primary biliary cirrhosis and various other forms of bile stasis). It is not useful in patients with complete biliary obstruction or the pruritus due to other causes. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.

Mechanism of Action

Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces.

Absorption Distribution and Excretion

Previous studies performed on excised gastric tissue and in healthy volunteers revealed that the ion exchange resin, cholestyramine, exhibits mucoadherent behaviour. This study was designed to elucidate whether surface charge affected this behaviour. Gamma scintigraphy was performed on fasted normal subjects following oral administration of cholestyramine or the cationic exchanger Amberlite(R) IRP-69, either uncoated or polymer-coated to mask their charge. Subjects were fed after 4 h. The initial gastric emptying of all formulations was similar (T(50) values (mean+/-S.E.M.): cholestyramine=85.86+/-9.16 min; IRP-69=76.09+/-9.23 min; polymer-coated cholestyramine=72.0+/-12.64 min; polymer-coated IRP-69=70.25+/-10.57 min: P=0.724). However, after 3 h the emptying pattern of cholestyramine was slower than that of IRP-69. This resulted in greater retention times than IRP-69 (AUC(0-6) values (relative units)=15,200+/-1093 versus 9452+/-811; cholestyramine versus IRP-69: P=0.0004). This effect was reduced by polymer-coating the cholestyramine. Serial images showed that cholestyramine was trapped in the oropharyngeal region and subsequently displaced by the meal, resulting in higher levels of activity remaining at 6 h. Thus, cholestyramine exhibited prolonged gastric residence via mucoadhesion and was distributed throughout the stomach. The surface charge of the resin was found to have a contributory role. These materials may have potential for the delivery of drugs in the topical treatment of the gastric mucosa, for example in the eradication of Helicobacter pylori.
Not absorbed from the gastrointestinal tract.

Drug Warnings

The most common adverse effects of cholestyramine involved the GI tract, especially after high doses (more than 24 g daily) and in patients older than 60 years of age. The most frequent adverse effect of cholestyramine resin is constipation, which occurs in about 20% of patients receiving the drug; cholestyramine resin may also increase the severity of preexisting constipation. Fecal impaction and/or hemorrhoids with or without bleeding have been reported rarely in association with constipation, most often when high dose of cholestyramine have been used in children and in the elderly.
Other less common adverse GI effects of cholestyramine are abdominal pain and distention, bloating, flatulence, nausea, vomiting, diarrhea, anorexia, dyspepsia, heartburn, biliary colic, and indigestion. Bloating and flatulence often disappear with continued therapy. Other reported adverse Gi effects include dysphagia, hiccups, ulcer attack, rectal bleeding, black stools, sour taste, pancreatitis, bleeding from know duodenal ulcer, rectal pain, and diverticulitis; however, a direct relationship of these effects to drug therapy has not been established.
Large quantities of chloride, which are liberated from cholestyramine resin, may be absorbed in place of intestinal bicarbonate and can lead to hyperchloremic acidosis and increased urinary calcium excretion. This effect is prevalent mainly with high dose of usual dose in small patients or children and may be partially offset by decreasing chloride intake.
Adverse dermatologic effects of cholestyramine have included rash and irritation of the skin, tongue, and perianal area.
For more Drug Warnings (Complete) data for CHOLESTYRAMINE RESIN (14 total), please visit the HSDB record page.

General Manufacturing Information

Cholestyramine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: cholestyramine resin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: cholestyramine resin; matrix: chemical purity (exchange capacity); procedure: liquid chromatography with detection at 214 nm and comparison to standards
Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity (exchange capacity))

Storage Conditions

Commercially available cholestyramine resin powder should be stored in tight containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

Concurrent use /of oral thiazide diuretics, oral penicillin G, phenylbutazone, oral propranolol, oral tetracyclines/ with cholestyramine may result in binding of these medications, thus decreasing their absorption; an interval of several hours between administration of cholestyramine and any of these medications is recommended.
Cholestyramine may reduce the half-life of these medications /digitalis glycosides, especially digitoxin/ by decreasing intestinal reabsorption and enterohepatic circulation; caution is recommended, especially when cholestyramine is withdrawn from a patient who was stabilized on the digitalis glycoside while receiving cholestyramine, because of the potential for serious toxicity; some clinicians recommend administration of cholestyramine approximately 8 hours after the digitalis glycoside.
Effect may be decreased when chenodiol or ursodiol is used concurrently with cholestyramine, which binds these medications and decrease their absorption and also tends to increase cholesterol saturation of bile.
Concurrent use may significantly increase the anticoagulant effects as a result of depletion of vitamin K, but cholestyramine may also bind with oral anticoagulants in the gastrointestinal tract and reduce their effects; administration at least 6 hours before cholestyramine and adjustment of anticoagulant dosage based on frequent prothrombin-time determinations are recommended.
For more Interactions (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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